

# GNE-207 CBP bromodomain inhibitor

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## Compound of Interest

Compound Name: GNE-207  
Cat. No.: B10818736

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An In-Depth Technical Guide to **GNE-207**: A Potent and Selective CBP Bromodomain Inhibitor

## Introduction

**GNE-207** is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP) and its close paralog, p300.[1][2][3] Developed through structure-activity relationship (SAR) investigations, **GNE-207** represents a distinct chemical series designed to optimize potency and pharmacokinetic properties over earlier inhibitors.[1][4] Its high affinity for the CBP bromodomain and significant selectivity over other bromodomains, particularly BRD4, make it a valuable chemical probe for elucidating the biological roles of CBP/p300 in gene transcription and disease.[1][4] This guide provides a comprehensive technical overview of **GNE-207**, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

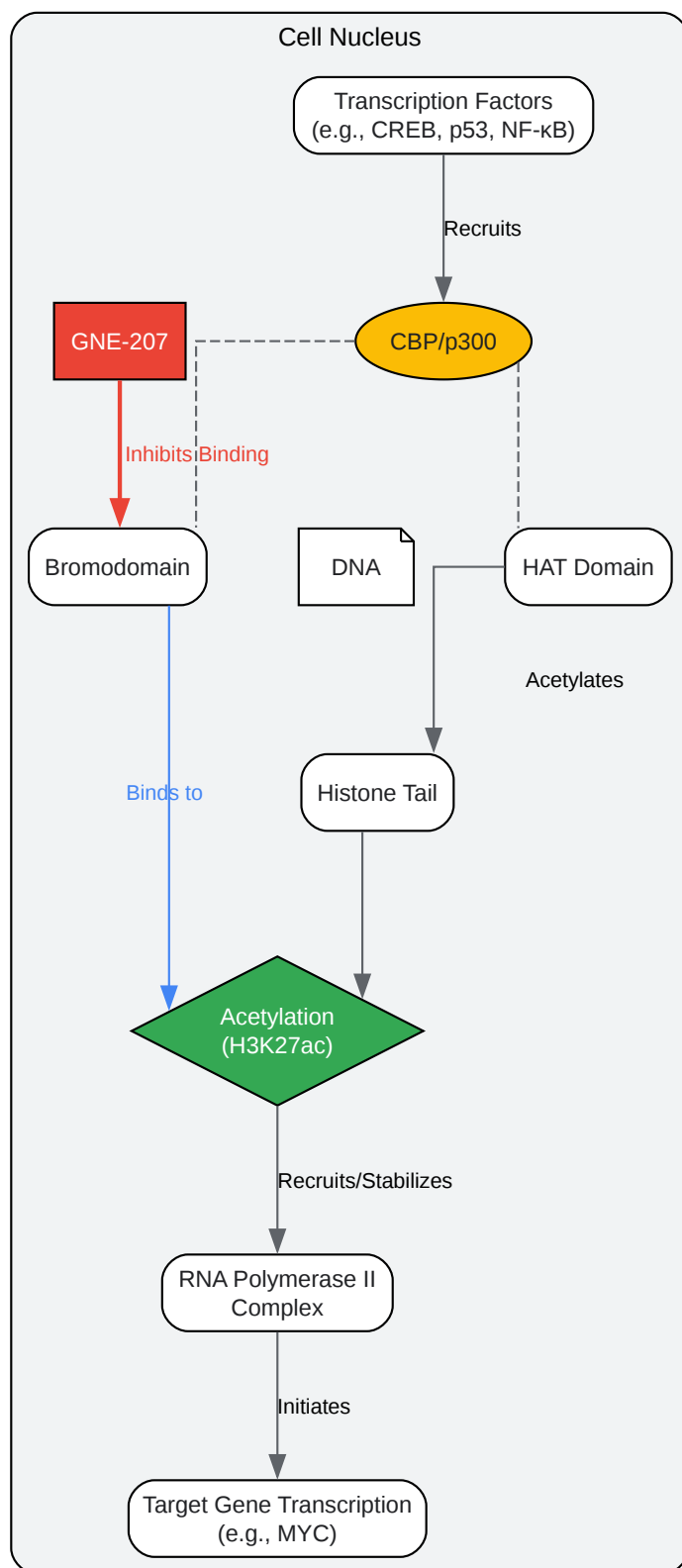
## Mechanism of Action

CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][5] They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, which remodels chromatin into a more relaxed state, making it accessible to transcriptional machinery.[6]

A key functional module within CBP and p300 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine (KAc) residues on proteins, including histones.[1] This interaction is critical for recruiting and stabilizing transcriptional complexes at gene promoters and enhancers, thereby activating the expression of target genes.[7] Many of these target genes, such as the proto-oncogene MYC,

are implicated in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers.[\[6\]](#)[\[7\]](#)

**GNE-207** exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This action physically blocks the interaction between CBP/p300 and acetylated chromatin, leading to the displacement of these co-activators from their target gene loci. The subsequent reduction in histone acetylation and transcriptional machinery recruitment results in the downregulation of key target genes like MYC.[\[4\]](#)[\[7\]](#)



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**Caption: GNE-207 Mechanism of Action in the CBP/p300 Signaling Pathway.**

## Data Presentation

The following tables summarize the key quantitative data for **GNE-207**, derived from biochemical and cellular assays, as well as its chemical properties.

Table 1: In Vitro Potency and Selectivity of **GNE-207**

Target	Assay Type	Metric	Value	Reference Cell Line
CBP	Biochemical	IC <sub>50</sub>	1 nM	N/A
BRD4(1)	Biochemical	IC <sub>50</sub>	3.1 μM	N/A
Selectivity	Calculated	Fold Selectivity	>2500-fold (vs. BRD4(1))	N/A
MYC Expression	Cellular	EC <sub>50</sub>	18 nM	MV-4-11

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)

Table 2: In Vivo Pharmacokinetic (PK) Properties of **GNE-207**

Parameter	Value	Species	Dosage
Clearance	Moderate	Mouse	5 mg/kg
Oral Bioavailability	Acceptable	Mouse	5 mg/kg

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Chemical Properties of **GNE-207**

Property	Value
CAS Number	2158266-58-9
Molecular Formula	C <sub>29</sub> H <sub>30</sub> N <sub>6</sub> O <sub>3</sub>
Molecular Weight	510.59 g/mol

Data sourced from reference[8].

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize CBP bromodomain inhibitors like **GNE-207**.

### Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

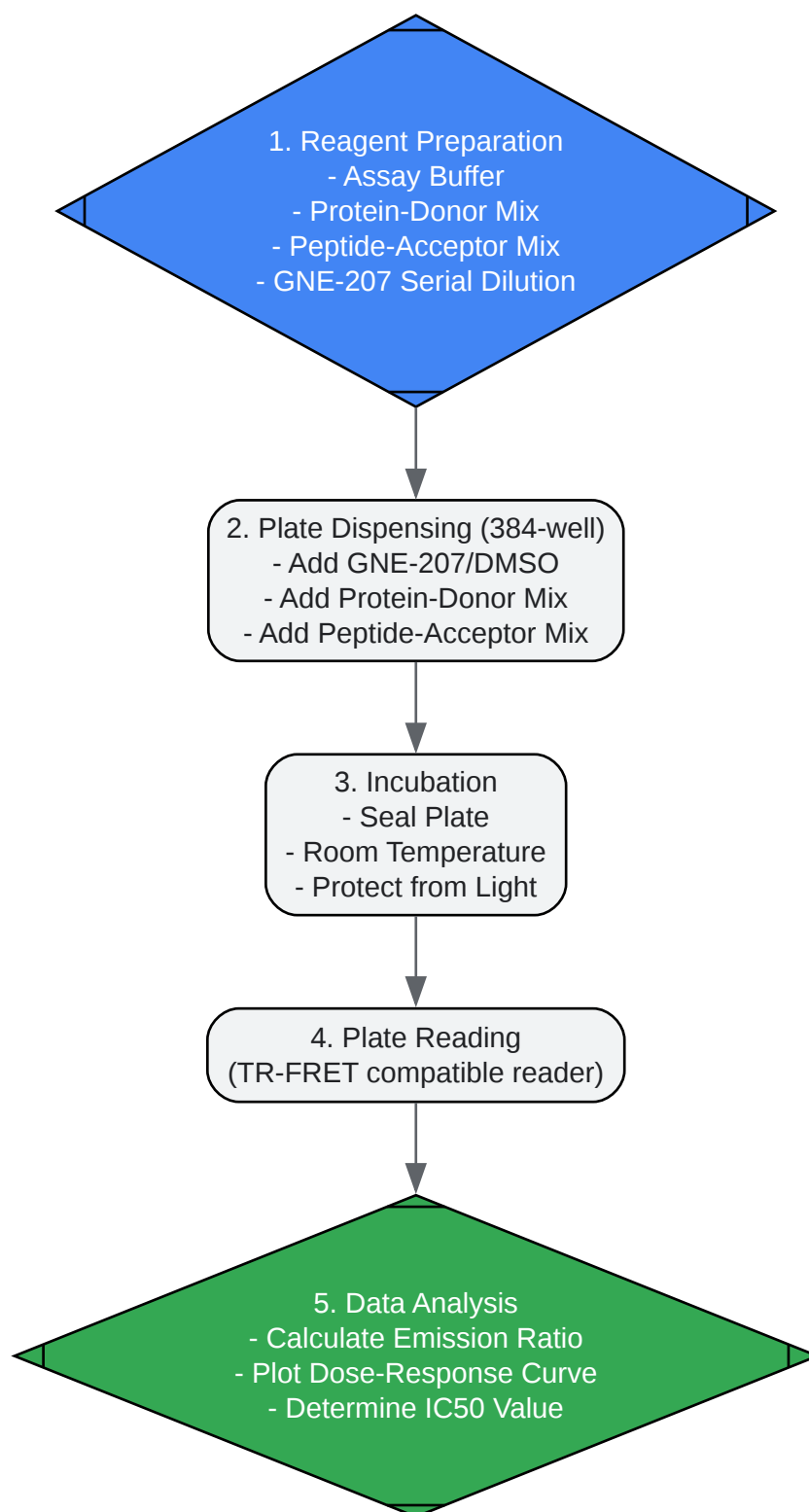
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format. It measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.

**Principle:** The assay relies on energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the CBP protein tag (e.g., His-tag) and an acceptor fluorophore (e.g., AF488) conjugated to a ligand (e.g., biotinylated acetylated histone peptide, which binds to streptavidin-acceptor). When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, and 1 mM DTT.[10]
  - Protein-Donor Mix: Dilute recombinant His-tagged CBP bromodomain and a Tb-conjugated anti-His antibody in assay buffer.
  - Peptide-Acceptor Mix: Dilute biotinylated H4 acetylated peptide and streptavidin-conjugated AF488 in assay buffer.
  - Compound Dilution: Perform serial dilutions of **GNE-207** in DMSO and then in assay buffer to achieve the desired final concentrations.

- Assay Procedure (384-well plate format):
  - Add 5  $\mu$ L of the diluted **GNE-207** or DMSO control to the appropriate wells.
  - Add 10  $\mu$ L of the Protein-Donor mix to all wells.
  - Add 5  $\mu$ L of the Peptide-Acceptor mix to initiate the binding reaction.
  - Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[\[10\]](#)
- Data Acquisition and Analysis:
  - Read the plate using a microplate reader capable of TR-FRET detection.[\[11\]](#)
  - Measure the fluorescence emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a time delay (e.g., 50  $\mu$ s) to minimize background fluorescence.[\[10\]](#)[\[12\]](#)
  - Calculate the ratio of acceptor to donor emission.
  - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



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**Caption:** General experimental workflow for a TR-FRET biochemical assay.

## Cellular Assay: MYC Expression in MV-4-11 Cells

This type of assay assesses the on-target effect of the inhibitor in a cellular context by measuring changes in the expression of a downstream target gene, such as MYC, in a relevant cancer cell line.

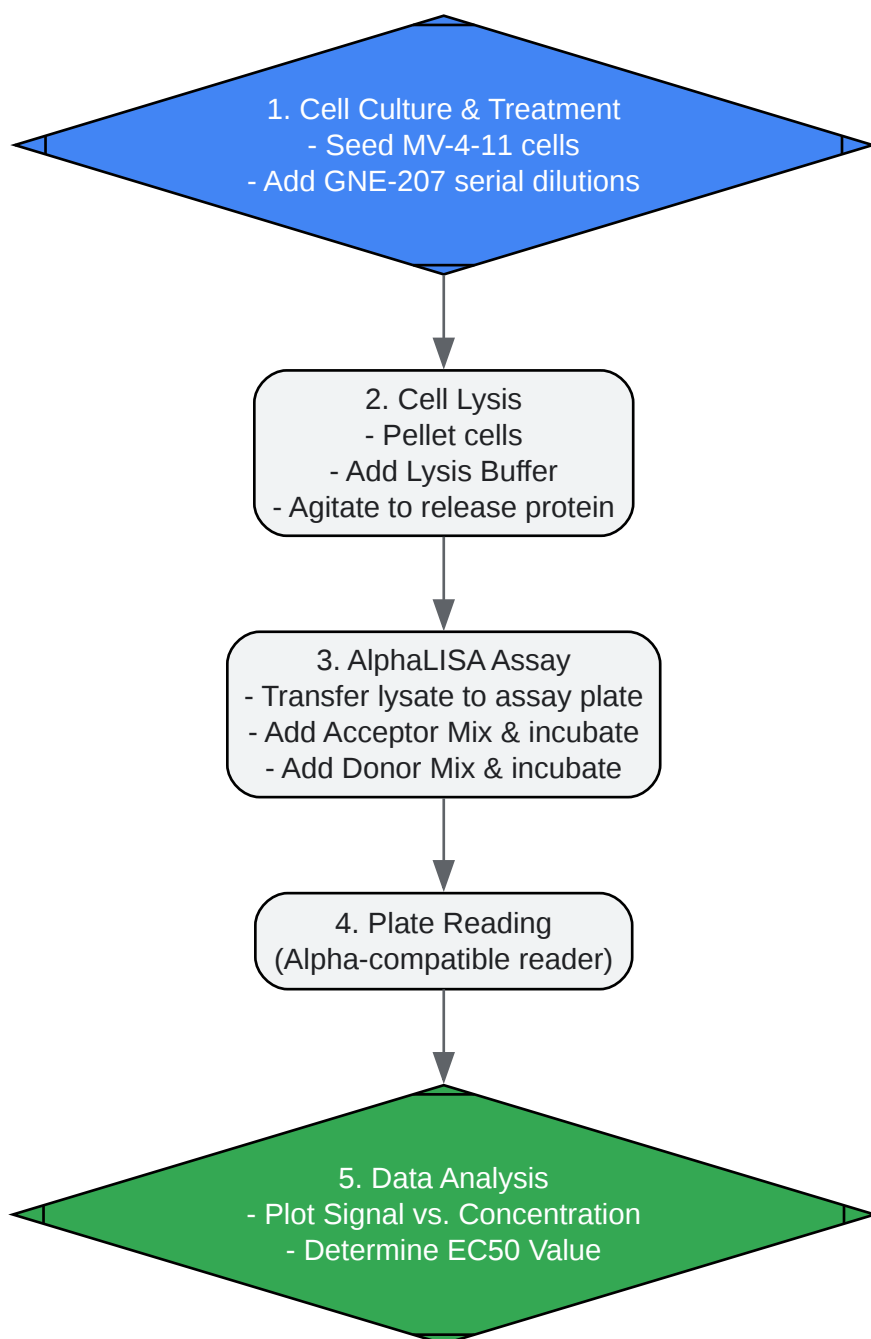
Principle: The MV-4-11 acute myeloid leukemia (AML) cell line is known to be dependent on CBP/p300 activity for the expression of the MYC oncogene.<sup>[1][4]</sup> By treating these cells with **GNE-207**, the effect on MYC mRNA or protein levels can be quantified to determine the cellular potency (EC<sub>50</sub>).

Detailed Methodology (using AlphaLISA for protein quantification):

- Cell Culture and Treatment:
  - Culture MV-4-11 cells in appropriate media and conditions.
  - Seed cells into a multi-well plate (e.g., 96-well) at a determined density.
  - Treat cells with a serial dilution of **GNE-207** or DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).
- Cell Lysis:
  - After incubation, pellet the cells and aspirate the supernatant.
  - Lyse the cells by adding a suitable lysis buffer (e.g., AlphaLISA Lysis Buffer) and agitate for 10-15 minutes.<sup>[13][14]</sup>
- AlphaLISA Procedure (384-well plate format):
  - Transfer a small volume (e.g., 5-10 µL) of the cell lysate to a white opaque 384-well assay plate.<sup>[13]</sup>
  - Prepare an Acceptor Mix containing AlphaLISA Acceptor beads conjugated to an anti-MYC antibody and a biotinylated anti-MYC antibody. Add this mix to the lysate.<sup>[15]</sup>
  - Seal the plate and incubate at room temperature for at least 60 minutes.<sup>[14]</sup>



- Prepare a Donor Mix by diluting Streptavidin-coated Donor beads in an appropriate buffer. Add this mix to the wells under subdued light.[16]
- Seal the plate and incubate again for at least 60 minutes at room temperature in the dark. [14]
- Data Acquisition and Analysis:
  - Read the plate using an Alpha-compatible reader (e.g., EnVision).[13]
  - The signal generated is proportional to the amount of MYC protein in the lysate.
  - Plot the AlphaLISA signal against the logarithm of **GNE-207** concentration and fit the data to determine the EC<sub>50</sub> value.



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**Caption:** General workflow for a cellular assay measuring MYC protein expression.

## Conclusion

**GNE-207** is a highly potent and selective inhibitor of the CBP/p300 bromodomain.[1][4] With an  $IC_{50}$  of 1 nM for CBP and excellent selectivity over BRD4, it serves as a precise tool for investigating the epigenetic functions of CBP/p300.[1][2][3] Its demonstrated cellular activity in

downregulating MYC expression and its favorable pharmacokinetic profile underscore its utility as an in vitro and in vivo chemical probe.<sup>[1]</sup> The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the CBP/p300 bromodomain in oncology and other diseases.

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